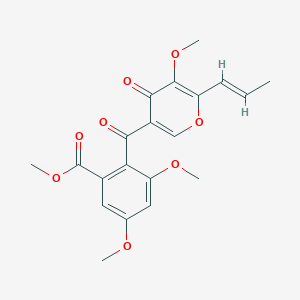

3-O-methylfunicone

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H20O8 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

methyl 3,5-dimethoxy-2-[5-methoxy-4-oxo-6-[(E)-prop-1-enyl]pyran-3-carbonyl]benzoate |

InChI |

InChI=1S/C20H20O8/c1-6-7-14-19(26-4)18(22)13(10-28-14)17(21)16-12(20(23)27-5)8-11(24-2)9-15(16)25-3/h6-10H,1-5H3/b7-6+ |

InChI Key |

WGLRJONCGNNMKL-VOTSOKGWSA-N |

SMILES |

CC=CC1=C(C(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC |

Isomeric SMILES |

C/C=C/C1=C(C(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC |

Canonical SMILES |

CC=CC1=C(C(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC |

Synonyms |

3-O-methylfunicone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 3 O Methylfunicone

Fungal Sources and Biodiversity

3-O-methylfunicone has been identified from a variety of fungal sources, highlighting the metabolic diversity within this kingdom. These fungi have been isolated from diverse environments, including terrestrial soil and marine habitats, and are often found in association with plants and other organisms. mdpi.com

Penicillium Species as Producers

The genus Penicillium is a well-documented source of this compound. mdpi.com Historically, the compound was first isolated from a soil strain of Penicillium pinophilum. mdpi.com This fungus has been recognized for its antagonistic properties against plant pathogenic fungi, a characteristic linked to its production of this compound. nih.govnih.gov

Penicillium pinophilum is now taxonomically referred to as Talaromyces pinophilus. mdpi.comfrontiersin.org Various strains of this species are known producers of this compound. For instance, the LT4 and LT6 isolates of T. pinophilus have been used for the extraction of OMF in several studies. nih.govmdpi.comnih.gov The production of OMF by T. pinophilus is a notable aspect of its secondary metabolism. mdpi.comfrontiersin.orgresearchgate.net

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are another significant source of this compound. An endophytic strain of Talaromyces pinophilus isolated from the strawberry tree (Arbutus unedo) has been shown to produce this compound as its major metabolite. unina.itresearchgate.nettandfonline.com The production of this compound by endophytic fungi suggests a potential role in the defensive mutualism between the fungus and its host plant. unina.ittandfonline.com Another study identified this compound from an endophytic Penicillium sp. (HSZ-43) isolated from the leaves of the traditional Chinese medicinal plant Tripterygium wilfordii. frontiersin.org

Specific Strains of Penicillium pinophilum (syn. Talaromyces pinophilus)

Marine-Derived Fungal Strains

The marine environment is a rich and still largely untapped source of novel bioactive compounds. Fungi isolated from marine habitats, including those from Australian sea salt, have been found to produce this compound. nih.govsemanticscholar.org One study successfully purified this compound from a marine fungal strain designated "AF1-2 strain". nih.gov Fungi from the genus Talaromyces of marine origin are noted for their production of a wide array of secondary metabolites, including funicone-related compounds. mdpi.comdntb.gov.ua

Co-culture Systems for Enhanced Production

Co-culturing, the practice of growing two or more different microorganisms together, can be a strategic approach to stimulate the production of secondary metabolites that may not be produced in monocultures. In the context of this compound, co-culture experiments have yielded interesting results. For example, when the endophyte Talaromyces pinophilus F36CF was co-cultured with the biocontrol agent Trichoderma harzianum M10, the production of this compound by T. pinophilus was found to be less abundant. researchgate.netnih.gov Conversely, in a co-culture of Talaromyces pinophilus and Paraphaeosphaeria sp., the production of this compound was not significantly changed, while the production of other related compounds was enhanced. nii.ac.jp These findings indicate that the interaction between different fungal species can modulate the biosynthetic pathways leading to the production of this compound. researchgate.netnih.govdntb.gov.ua

Cultivation and Fermentation Strategies

The isolation of this compound from its fungal sources relies on specific cultivation and fermentation techniques, followed by extraction and purification processes. While fermentation is the primary method for obtaining this compound, the yields are often insufficient for extensive in vivo studies. google.com

A common method involves the cultivation of the producing fungus, such as Talaromyces pinophilus, in a liquid medium like potato dextrose broth (PDB). mdpi.commdpi.com The fungus is typically grown in stationary culture in the dark for a period of several weeks, for instance, 21 days at 25°C. mdpi.commdpi.com For marine-derived strains, the production medium may be supplemented with artificial seawater. nih.gov

Following the fermentation period, the fungal culture is harvested. The culture filtrate is separated from the mycelial mass. mdpi.commdpi.com The extraction of this compound is then carried out using organic solvents. A common procedure involves extracting the culture filtrate with ethyl acetate (B1210297) or chloroform (B151607). mdpi.commdpi.com The resulting crude extract is then subjected to various chromatographic techniques, such as silica (B1680970) gel column chromatography, to purify the this compound. nih.gov

Table 1: Fungal Sources of this compound

| Fungal Species | Synonym | Context | Host/Source | Reference(s) |

|---|---|---|---|---|

| Penicillium pinophilum | Talaromyces pinophilus | Soil fungus | Soil | mdpi.comnih.govresearchgate.netwikipedia.org |

| Talaromyces pinophilus | Endophytic fungus | Arbutus unedo (strawberry tree) | unina.itresearchgate.nettandfonline.com | |

| Penicillium sp. HSZ-43 | Endophytic fungus | Tripterygium wilfordii | frontiersin.org | |

| Fungal strain AF1-2 | Marine-derived fungus | Australian sea salt | nih.gov |

Table 2: Cultivation and Isolation Parameters for this compound | Producing Strain | Cultivation Medium | Fermentation Conditions | Extraction Solvent | Purification Method | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Talaromyces pinophilus LT6 | Potato Dextrose Broth (PDB) | Stationary, darkness, 25°C, 21 days | Ethyl acetate or Chloroform | Chromatographic process | mdpi.commdpi.com | | Marine fungal strain AF1-2 | Potato Dextrose (PD) and Daigo's artificial seawater | Static, dark, 3 days (preculture); further fermentation at 28°C | Chloroform/methanol (B129727) (1:1) | Silica gel column chromatography | nih.gov | | Penicillium pinophilum LT4 | Liquid culture | Not specified | Not specified | Not specified | nih.gov | | Talaromyces pinophilus F36CF | Not specified | Not specified | Organic extracts | Bioassay-guided fractionation | tandfonline.comsemanticscholar.org |

Liquid Culture Media Optimization

The production of this compound is predominantly achieved through submerged liquid fermentation. Various studies have detailed the cultivation of producing fungal strains in liquid media to facilitate the biosynthesis and accumulation of the compound. A commonly utilized medium for this purpose is Potato Dextrose Broth (PDB). researchgate.netuliege.beunical.itplos.org

Fermentation is typically conducted under specific laboratory conditions to maximize yield. The producing fungus, such as T. pinophilus or P. pinophilum, is inoculated into flasks containing the liquid medium. These are maintained as stationary cultures, without agitation, and are incubated in the dark to prevent photodegradation of the metabolites. researchgate.netuliege.beunical.it Incubation temperatures are generally held constant, often around 25-26°C. uliege.beunical.itredalyc.org The duration of the fermentation is a critical parameter, with incubation periods typically extending to 21 days to allow for sufficient fungal growth and secondary metabolite production. researchgate.netuliege.beunical.itplos.orgmdpi.com In some instances, specialized media, such as Daigo's artificial seawater mixed with potato dextrose, have been used, particularly for marine-derived fungal strains, with fermentation carried out over longer periods, such as 41 days. mdpi.com

Table 1: Reported Liquid Culture Conditions for this compound Production

| Fungal Strain | Culture Medium | Incubation Time | Temperature | Culture Type | Source |

|---|---|---|---|---|---|

| Talaromyces pinophilus LT6 | Potato Dextrose Broth (PDB) | 21 days | 25°C | Stationary, in darkness | uliege.beunical.itmdpi.com |

| Penicillium pinophilum | Potato Dextrose Broth (PDB) | 21 days | 26-28°C | Stationary, in darkness | researchgate.netredalyc.org |

| Penicillium pinophilum LT4 | Liquid Culture (unspecified) | Not specified | Not specified | Not specified | nih.govencyclopedia.pubresearchgate.net |

| Marine Fungal Strain AF1-2 | Potato Dextrose (PD) in Daigo's Artificial Seawater | 41 days | Room Temperature | Static, in darkness | mdpi.com |

| Talaromyces pinophilus F36CF (endophyte) | Potato Dextrose Broth (PDB) | 21 days | 26 ± 2°C | Stationary, in darkness | plos.org |

Solid-State Fermentation Techniques

Solid-state fermentation (SSF) is a microbial cultivation process that occurs on solid materials with low moisture content. who.intscientificelectronicarchives.org This technique is particularly well-suited for filamentous fungi, as it mimics their natural growth environment. who.int SSF offers several advantages over submerged liquid fermentation (SmF), including potentially higher yields of secondary metabolites, greater product stability, lower energy requirements, and simpler downstream processing. nih.gov

While SSF is a promising technology for producing a wide array of fungal secondary metabolites, specific, detailed protocols for the production of this compound using this method are not extensively documented in the available scientific literature. However, the general applicability of SSF for Penicillium species is well-established for producing other metabolites and enzymes. uliege.beredalyc.orgmdpi.com Substrates for SSF are typically of agricultural origin, such as rice or other grains. nih.govencyclopedia.pub The production of fungal metabolites in SSF can sometimes be enhanced through co-culturing, where two or more microorganisms are grown together. nih.govencyclopedia.pub For example, co-culture studies involving Penicillium pinophilum and Trichoderma harzianum have been shown to induce the production of novel compounds, highlighting the potential of microbial interactions to unlock biosynthetic pathways. nih.govencyclopedia.pub Given the advantages of SSF, its application could represent a viable and efficient alternative for the large-scale production of this compound, though specific optimization of parameters such as substrate, moisture content, and aeration would be required. uliege.benih.gov

Extraction Techniques

The recovery of this compound from fungal cultures involves a multi-step extraction and purification process. The compound is known to be present in both the fungal biomass (mycelium) and the liquid culture medium (filtrate), necessitating separate or combined extraction procedures. researchgate.netnih.gov

Solvent-Based Extraction Approaches

Conventional extraction of this compound relies on the use of organic solvents to partition the compound from the aqueous and solid components of the culture.

To extract this compound from the fungal biomass, the mycelium is first separated from the liquid culture, typically by filtration. The fresh or dried mycelium is then subjected to solvent extraction. Common solvent systems reported for this purpose include a mixture of chloroform and methanol (1:1 v/v) or acetone (B3395972) and methanol (1:1 v/v). researchgate.netacs.orgmdpi.com After extraction, the solvent is evaporated to yield a crude residue. This residue contains this compound along with other cellular components like ergosterol (B1671047) and fatty acids. researchgate.net The crude extract is then carried forward for further purification, often involving silica gel chromatography. researchgate.net

The culture filtrate, which is the liquid medium remaining after the removal of the mycelium, is a significant source of extracellular this compound. A common preliminary step involves concentrating the filtrate, often by lyophilization (freeze-drying), to reduce its volume significantly (e.g., to one-tenth of the original). researchgate.netmdpi.comwikipedia.org This concentrated liquid is then extracted multiple times with a water-immiscible organic solvent. Chloroform and ethyl acetate are the most frequently reported solvents for this liquid-liquid extraction step. researchgate.netuliege.beunical.itplos.orgwikipedia.org The combined organic extracts are dried and evaporated under reduced pressure to obtain a crude extract. researchgate.netplos.org This extract is subsequently purified, typically using column chromatography followed by thin-layer chromatography (TLC), to isolate pure this compound. mdpi.comwikipedia.org

Table 2: Solvent-Based Extraction Approaches for this compound

| Source Material | Extraction Solvent(s) | Initial Step | Purification Method | Source |

|---|---|---|---|---|

| Mycelium | Chloroform/Methanol (1:1) | Homogenization/Extraction | Silica Gel Column Chromatography | acs.orgmdpi.com |

| Mycelium | Acetone/Methanol (1:1) | Extraction, then recovery with water and re-extraction with Chloroform | Silica Gel Column Chromatography | researchgate.net |

| Culture Filtrate | Chloroform | Lyophilization to reduce volume | Silica Gel TLC | researchgate.net |

| Culture Filtrate | Chloroform | Lyophilization to reduce volume | Silica Gel Column Chromatography and TLC | mdpi.comwikipedia.org |

| Culture Filtrate | Ethyl Acetate | Filtration | Column Chromatography and TLC | uliege.beunical.it |

| Culture Filtrate | Ethyl Acetate | Lyophilization to reduce volume | Column Chromatography and Silica Gel TLC | plos.org |

Mycelial Extracts

Emerging Extraction Technologies

While conventional solvent-based methods are effective, they often require large volumes of organic solvents and long extraction times. Modern extraction technologies offer greener and more efficient alternatives, although their specific application to this compound is not yet widely reported. These emerging methods hold significant potential for optimizing the recovery of this and other fungal metabolites.

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample matrix, causing rapid cell disruption and enhancing the diffusion of metabolites into the solvent. researchgate.netwikipedia.org MAE can dramatically reduce extraction time from hours to minutes and decrease solvent consumption. wikipedia.org Studies on other fungal metabolites, like ergosterol, have shown that MAE can provide comparable or even higher yields than classical solvent extraction. researchgate.netacs.org

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves (ultrasound) to create acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized high pressure and temperature, disrupting fungal cell walls and enhancing mass transfer of the target compound into the solvent. plos.orgscielo.br UAE is known for its efficiency at lower temperatures, which helps to prevent the degradation of thermally sensitive compounds.

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. sitec-hp.ch Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse easily into solid matrices and dissolve target compounds. By altering the pressure and temperature, the solvating power of the supercritical fluid can be finely tuned, enabling selective extraction. SFE is a green technology as it uses a non-toxic, non-flammable solvent that can be easily removed from the extract by depressurization, leaving no residue. sitec-hp.ch While SFE has been shown to be less efficient than MAE for some fungal metabolites, its high selectivity remains a key advantage. acs.org

Chromatographic Purification Methodologies

The purification of this compound from crude fungal extracts relies heavily on chromatographic methods. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. The selection of specific chromatographic steps is crucial for obtaining OMF with high purity.

Low-pressure column chromatography is a fundamental step in the purification of this compound, with silica gel being the most commonly employed stationary phase.

Silica gel chromatography is a ubiquitous and effective method for the initial fractionation of crude extracts containing this compound. mdpi.comnih.gov In this technique, the crude extract is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the eluent) is passed through the column. Separation occurs based on the polarity of the compounds, with less polar compounds eluting faster than more polar ones.

Several research studies have detailed the use of silica gel chromatography for OMF purification, employing different solvent systems to achieve separation. For instance, a crude chloroform extract from Talaromyces pinophilus was fractionated on a silica gel column (Kieselgel 60) using an isocratic eluent system of chloroform/isopropanol (95:5, v/v). mdpi.comacs.org In another study, the crude extract from a marine fungal strain was subjected to a two-step silica gel column process. The first column used a gradient of n-hexane/ethyl acetate, and the active fractions were further purified on a second column with a gradient from 100% chloroform to 100% methanol. nih.gov The fractions collected from the column are typically monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound. mdpi.comnih.gov

| Fungal Source | Silica Gel Type | Eluent System (Mobile Phase) | Reference |

|---|---|---|---|

| Talaromyces pinophilus LT6 | Kieselgel 60 (0.063–0.200 mm) | CHCl₃/iso-PrOH (95:5, v/v) | mdpi.comacs.org |

| Marine Fungal Strain AF1-2 | Not specified | 1st Column: n-hexane/EtOAc (8:1 to 1:2) 2nd Column: 100% CHCl₃ to 100% MeOH | nih.gov |

| Talaromyces pinophilus F36CF | Merck silica gel 60 GF254 | CH₂Cl₂–MeOH (98:2, v:v) | researchgate.net |

Sephadex LH-20 is a size-exclusion chromatography medium made from hydroxypropylated dextran, which is compatible with a wide range of organic and aqueous solvents. cytivalifesciences.comavantorsciences.com It separates molecules based on their size, but also by partition chromatography due to its dual hydrophilic and lipophilic nature. cytivalifesciences.com This makes it highly effective for purifying small natural products like flavonoids, terpenoids, and other phenolics. avantorsciences.comnih.gov While it is a standard technique in natural product chemistry and suitable for compounds with the physicochemical properties of this compound, a review of the scientific literature did not yield specific, published examples of Sephadex LH-20 being used as a final purification step for this compound itself.

High-Performance Liquid Chromatography (HPLC) is a powerful technique that uses high pressure to pass the solvent and sample mixture through a column packed with a sorbent material, leading to high-resolution separations. While HPLC is widely used for the analysis of fungal extracts containing this compound and related metabolites, detailed protocols for its use in the preparative purification of OMF are less commonly reported than column chromatography. acs.orgresearchgate.net

Research on funicone-related compounds demonstrates the utility of HPLC in their purification. In one instance, a crude extract was first fractionated by Medium Pressure Liquid Chromatography (MPLC), and the resulting fractions containing related compounds like deoxyfunicone and vermistatin (B192645) were subsequently purified to homogeneity using HPLC. nih.gov In other studies, HPLC coupled with diode-array detection and mass spectrometry (HPLC-DAD-MS) has been used as an analytical tool to rapidly identify the presence of this compound and other metabolites in crude extracts, thereby guiding the selection of cultures for large-scale extraction and purification. acs.org For example, the purification of talarodone A, another metabolite from Talaromyces pinophilus, utilized reversed-phase HPLC with an Asahipak GS-310P column as a final purification step. nii.ac.jp These examples highlight the role of HPLC in the broader context of isolating metabolites from Talaromyces, suggesting its applicability for the high-resolution purification of this compound when very high purity is required.

Biosynthetic Pathways and Enzymatic Mechanisms of 3 O Methylfunicone

Polyketide Biosynthesis Hypothesis

Funicone-related compounds are considered a homogeneous group of fungal polyketides. researchgate.netresearchgate.net Polyketides are a large and diverse class of natural products synthesized through the repeated decarboxylative condensation of short-chain carboxylic acid units. uomustansiriyah.edu.iqmdpi.comwikipedia.org The biosynthesis of funicone is hypothesized to proceed via a polyketide pathway, possibly involving a tricyclic intermediate. semanticscholar.org This view is supported by the co-occurrence of other polyketides that may share a common biosynthetic origin in cultures of producing fungi. researchgate.netsemanticscholar.org

The assembly of the carbon backbone of this compound is attributed to the action of Polyketide Synthases (PKSs). wikipedia.org PKSs are large, multi-domain enzymes or enzyme complexes that construct polyketide chains from acyl-CoA precursors. nih.govnih.gov Fungal PKSs are typically Type I iterative enzymes, which utilize a single set of catalytic domains repeatedly to build the entire polyketide chain. wikipedia.orgnih.gov

The biosynthesis of this compound likely involves a Type I PKS that catalyzes the sequential condensation of acetate (B1210297) units to form a linear polyketide chain. semanticscholar.orgmdpi.com This chain then undergoes a series of modifications, including cyclization and aromatization, orchestrated by different domains within the PKS or by separate enzymes, to form the characteristic fused ring structure of funicones. wikipedia.orgmdpi.com The structural diversity among funicone-like compounds can arise from variations in the folding of the polyketide chain during synthesis. mdpi.com

The fundamental building blocks for the polyketide chain of this compound are supplied by the acetate-mevalonate pathway. mdpi.com This core metabolic pathway generates acetyl-CoA, which serves as the primary starter unit and, after conversion to malonyl-CoA, as the extender unit for polyketide synthesis. uomustansiriyah.edu.iqresearchgate.netslideshare.net Research suggests that funicone-like compounds are heptaketides or octaketides, meaning they are derived from seven or eight acetate units, respectively. mdpi.com The acetate-mevalonate pathway is a central route in fungi for producing a vast array of secondary metabolites. uomustansiriyah.edu.iqslideshare.net

Proposed Polyketide Synthase (PKS) Involvement

Putative Biosynthetic Precursors

While the polyketide hypothesis provides a general framework, studies have identified specific molecules in fungal cultures that are proposed as direct precursors to the funicone structure.

One leading hypothesis suggests that 2-methyl-4-hydroxybenzoic acid is a key precursor. This compound has been found in significant quantities in the mycelium of Penicillium pinophilum. researchgate.netresearchgate.net This has led to the proposal that this compound could be assembled directly from the oxidative coupling of two molecules of 2-methyl-4-hydroxybenzoic acid. researchgate.netsemanticscholar.orgresearchgate.netnih.gov

Another potential precursor, particularly for the γ-pyrone portion of the molecule, is kojic acid. researchgate.netsemanticscholar.orgresearchgate.netnih.gov Kojic acid is a well-known secondary metabolite produced by several species of Aspergillus and Penicillium. researchgate.netnih.gov Laboratory reactions under artificial conditions have demonstrated that kojic acid derivatives can be used to synthesize the γ-pyrone ring found in funicones, supporting its potential role as a biosynthetic intermediate. researchgate.netmdpi.com

Table 1: Proposed Biosynthetic Precursors for this compound

| Precursor Candidate | Proposed Role | Source Organism Context |

| 2-Methyl-4-hydroxybenzoic Acid | Direct assembly via oxidation to form the core structure. researchgate.netresearchgate.net | Found in abundance in the mycelium of the producing fungus P. pinophilum. researchgate.netresearchgate.net |

| Kojic Acid | Formation of the γ-pyrone moiety. researchgate.netsemanticscholar.org | A common metabolite in Penicillium and Aspergillus species. nih.gov |

Role of 2-Methyl-4-hydroxybenzoic Acid

Enzymatic Steps and Transformations

The formation of this compound from its basic building blocks is a multi-step enzymatic process. Based on the polyketide hypothesis, the sequence involves chain assembly, cyclization, and specific tailoring reactions.

Polyketide Chain Formation: A Polyketide Synthase (PKS) initiates the process by selecting a starter unit (likely acetyl-CoA) and sequentially adding several extender units (malonyl-CoA). wikipedia.orgnih.gov

Cyclization and Aromatization: The flexible polyketide chain is folded into a specific conformation, which allows for intramolecular aldol (B89426) condensations. This leads to the formation of the α-resorcylic acid nucleus and the γ-pyrone ring system characteristic of funicones. mdpi.com Differences in the folding of the initial eptaketidic or octaketidic chains can lead to structural variations, such as the methyl or propenyl group on the γ-pyrone ring. mdpi.com

Oxidative and Reductive Steps: The intermediate structure likely undergoes various modifications catalyzed by tailoring enzymes. These can include reductions of keto groups by ketoreductases (KR) and dehydrations by dehydratases (DH), which are often domains within the main PKS enzyme. wikipedia.org

O-Methylation: The final and defining step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C-3 position of the γ-pyrone ring. This reaction is catalyzed by a specific S-adenosyl methionine (SAM)-dependent O-methyltransferase (O-MT). nih.gov PKS systems often include dedicated O-MT domains or associated enzymes that selectively methylate hydroxyl groups on the polyketide intermediate. nih.gov

Methylation Events

The final step in the biosynthesis of this compound is the methylation of the hydroxyl group on the γ-pyrone ring of its precursor, funicone. This reaction is catalyzed by a specific O-methyltransferase. In general, fungal O-methyltransferases utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. The enzyme facilitates the nucleophilic attack of the hydroxyl oxygen of funicone on the methyl group of SAM, resulting in the formation of this compound and S-adenosyl-L-homocysteine. While the specific O-methyltransferase responsible for this step in Talaromyces pinophilus has not been definitively identified, its activity is crucial for the production of the final compound. The characterization of O-methyltransferases from other fungi involved in secondary metabolite biosynthesis provides a model for understanding this key enzymatic step. For instance, the O-methyltransferase MpaG' from Penicillium brevicompactum demonstrates the ability to methylate various phenolic hydroxyl groups in the biosynthesis of mycophenolic acid. researchgate.net

A proposed alternative biosynthetic route suggests that this compound could be directly assembled from two molecules of 2-methyl-4-hydroxybenzoic acid through an oxidative process. uniprot.org This hypothesis, however, would still necessitate methylation events, likely occurring on the precursor molecules before their condensation.

| Enzyme Class | Substrate | Product | Cofactor | Producing Organism Example |

| O-Methyltransferase | Funicone | This compound | S-adenosyl-L-methionine (SAM) | Talaromyces pinophilus |

Oxidative Modifications

Oxidative modifications are critical throughout the biosynthetic pathway of this compound. The formation of the funicone backbone itself, which is believed to proceed via a polyketide pathway, involves several oxidation steps. These reactions are typically catalyzed by cytochrome P450 monooxygenases or other oxidoreductases. These enzymes often require cofactors such as NADPH or FADH2 to activate molecular oxygen for insertion into the substrate.

Derivatives of this compound bearing an epoxide function on the γ-pyrone ring have been isolated from P. pinophilum, indicating the action of epoxidases. uniprot.org These enzymes introduce an oxygen atom across a double bond, a common modification in the diversification of fungal secondary metabolites. The formation of the γ-pyrone ring itself from a linear polyketide precursor involves cyclization and oxidation reactions. While the specific oxidases and their mechanisms in the this compound pathway are yet to be characterized, the vast number of cytochrome P450 genes found in fungal genomes, including that of T. pinophilus, suggests their involvement. nih.govresearchgate.net These enzymes are known for their role in introducing chemical diversity into natural products. nih.gov

| Enzyme Class | Reaction Type | Potential Role in Biosynthesis | Cofactor Example |

| Cytochrome P450 Monooxygenase | Hydroxylation, Epoxidation | Formation of funicone backbone, epoxidation of the γ-pyrone ring | NADPH |

| Oxidoreductase | Dehydrogenation | Modification of the polyketide chain | NAD(P)+/NAD(P)H |

Genetic Basis of Biosynthesis

The production of this compound is genetically encoded, with the necessary enzymes being synthesized from genes clustered together in the fungal genome. The study of this genetic basis provides insights into the regulation and potential for engineering the production of this compound.

Genome Sequencing Initiatives

A significant advancement in understanding the biosynthesis of this compound came with the genome sequencing of its producing organism, Talaromyces pinophilus (formerly known as Penicillium pinophilum). researchgate.netnih.govnih.gov The availability of the complete genome sequence allows for the identification of putative genes and gene clusters responsible for the synthesis of secondary metabolites. The genome of T. pinophilus strain 1-95, for instance, is approximately 36.51 megabases and is predicted to contain over 13,000 protein-coding genes. researchgate.net These sequencing efforts have paved the way for more targeted investigations into the genetic machinery behind this compound production. nih.gov

Identification of Biosynthetic Gene Clusters

Fungal secondary metabolite biosynthetic genes are typically organized in biosynthetic gene clusters (BGCs). These clusters contain the core synthase gene (such as a polyketide synthase or PKS), along with genes encoding tailoring enzymes (like methyltransferases and oxidases) and transporters. The genome of T. pinophilus 1-95 has been found to harbor 68 secondary metabolism gene clusters. researchgate.net A significant portion of these are predicted to be centered around Type I polyketide synthase (T1PKS) genes. researchgate.net

Given that this compound is a polyketide, its biosynthesis is almost certainly directed by one of these PKS-containing BGCs. While the specific BGC for this compound has not yet been experimentally verified, comparative genomics and bioinformatic analyses of the T. pinophilus genome are crucial next steps to pinpoint the exact cluster. The identification of a PKS gene co-located with genes for an O-methyltransferase and several oxidoreductases would provide a strong candidate for the this compound BGC.

| Feature | Talaromyces pinophilus 1-95 Genome |

| Genome Size | 36.51 Mb |

| Predicted Protein-Coding Genes | 13,472 |

| Secondary Metabolism Gene Clusters | 68 |

| Predominant Core Synthase Type | Type I Polyketide Synthase (T1PKS) |

Gene Expression Regulation in Production

The production of this compound, like other fungal secondary metabolites, is tightly regulated at the genetic level. The expression of the biosynthetic genes within the BGC is controlled by a combination of specific transcription factors and broader chromatin-level regulation. The production of secondary metabolites in fungi is often influenced by environmental cues such as nutrient availability, pH, and temperature, which in turn affect the expression of regulatory genes.

Studies on T. pinophilus have identified transcription factors that regulate the expression of various genes, including those for other secondary metabolites and enzymes for biomass degradation. nih.gov While the specific regulators for the this compound cluster are unknown, it is likely that its expression is controlled by a pathway-specific transcription factor located within or near the BGC, as is common in fungi. Furthermore, global regulators that respond to environmental signals can also influence the expression of the entire cluster. Understanding this regulatory network is key to potentially enhancing the production of this compound through targeted genetic manipulation or by optimizing fermentation conditions.

Biological Activities and Molecular Mechanisms of 3 O Methylfunicone

Modulation of Cellular Proliferation and Apoptosis (Preclinical Models)

3-O-methylfunicone (OMF), a secondary metabolite derived from the fungus Penicillium pinophilum, has demonstrated significant effects on cellular proliferation and apoptosis in various preclinical models. nih.govnih.govnih.gov Research has primarily focused on its potential as an anticancer agent, investigating its mechanisms of action in cancer cell lines. nih.govscispace.com

Induction of Cell Cycle Arrest

OMF has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, a critical mechanism for controlling cell division. nih.govdntb.gov.ua This process involves halting the progression of the cell cycle at specific checkpoints, thereby preventing the replication of damaged or abnormal cells.

Studies have indicated that OMF can cause an accumulation of cells in the G2/M phase of the cell cycle. dntb.gov.ua This arrest prevents cells from entering mitosis, the process of cell division. The disruption of microtubule organization by OMF is a contributing factor to this G2/M phase arrest. nih.gov In human melanoma cells, OMF treatment led to an arrest in the G2 + M phase. dntb.gov.ua

A significant indicator of apoptosis, or programmed cell death, is the accumulation of cells in the sub-G1 phase of the cell cycle. bbrc.inresearchgate.net Treatment with OMF has been shown to lead to a notable increase in the sub-G1 cell population in HeLa cells, with over 30% of cells in this phase after 48 hours of treatment. nih.gov This accumulation signifies the presence of cells with fragmented DNA, a hallmark of apoptosis. bbrc.in

G2/M Phase Arrest

Apoptosis Pathway Activation

OMF actively induces apoptosis in cancer cells through the activation of specific molecular pathways. nih.govnih.gov This programmed cell death is a crucial mechanism for eliminating cancerous cells.

The apoptotic process induced by OMF involves the activation of the caspase cascade, a family of proteases that play a central role in executing apoptosis. mdpi.comdovepress.com While direct studies detailing the specific caspases activated by OMF are limited, the observation of downstream apoptotic events like DNA fragmentation strongly suggests the involvement of this cascade. nih.govnih.gov The activation of initiator caspases, such as caspase-9, typically leads to the activation of executioner caspases, like caspase-3, which then carry out the dismantling of the cell. mdpi.comwikipedia.org

A characteristic feature of apoptosis is the cleavage of genomic DNA into smaller fragments. neb.comtaylorandfrancis.com Treatment of HeLa cells with OMF has been shown to induce this DNA fragmentation, which can be visualized as a "ladder" pattern on an agarose (B213101) gel. nih.govresearchgate.net This laddering effect was observed after 72 hours of exposure to OMF, providing clear evidence of apoptosis. nih.gov The fragmentation is a result of the activation of endonucleases during the apoptotic process. taylorandfrancis.com

Data Tables

Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells

| Treatment | Duration (hours) | % of Cells in Sub-G1 Phase |

| Control | 48 | Not specified |

| OMF | 48 | >30% nih.gov |

Table 2: Evidence of Apoptosis Induction by this compound in HeLa Cells

| Apoptotic Marker | Observation | Reference |

| DNA Fragmentation | Laddering pattern observed after 72 hours | nih.govresearchgate.net |

| Sub-G1 Accumulation | Over 30% of cells in sub-G1 phase after 48 hours | nih.gov |

| Annexin V Staining | Positive staining indicating apoptosis | nih.gov |

Regulation of Pro- and Anti-apoptotic Proteins (e.g., Bax, Bcl-2)

This compound (OMF) has been shown to influence the expression of key proteins involved in the apoptotic pathway. In studies involving HeLa cells, treatment with OMF led to a notable modulation of the Bcl-2 family of proteins. Specifically, OMF treatment resulted in a decrease in the mRNA expression of the anti-apoptotic protein Bcl-2 and a simultaneous, remarkable increase in the gene expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in tipping the cellular balance towards apoptosis. The Bcl-2 family of proteins are central regulators of programmed cell death, with members like Bcl-2 inhibiting apoptosis and proteins like Bax promoting it. frontiersin.orgwikipedia.org The ability of OMF to alter the expression of these proteins suggests a mechanism by which it can induce apoptosis in cancer cells. nih.gov

Table 1: Effect of this compound on Apoptotic Gene Expression in HeLa Cells

| Gene | Effect of OMF Treatment | Implication |

|---|---|---|

| Bcl-2 | Decreased mRNA expression nih.gov | Promotes apoptosis |

| Bax | Increased mRNA expression nih.gov | Promotes apoptosis |

Intervention with DNA Replication and Repair

Selective Inhibition of Mammalian Y-Family DNA Polymerases (Pol η, ι, κ)

This compound has been identified as a selective inhibitor of mammalian Y-family DNA polymerases, which include polymerase η (Pol η), polymerase ι (Pol ι), and polymerase κ (Pol κ). emrespublisher.comresearchgate.net These specialized polymerases are involved in translesion synthesis (TLS), a DNA damage tolerance mechanism. amegroups.org Research has demonstrated that OMF directly competes with the DNA template-primer for binding to the DNA binding domain of these polymerases. researchgate.netfrontiersin.org This inhibitory action is selective for the Y-family polymerases, with studies showing that OMF can hinder the growth of cervical and colon carcinoma cell lines while having minimal impact on normal human cells. researchgate.netnih.gov

Table 2: Inhibition of Mammalian Y-Family DNA Polymerases by this compound

| DNA Polymerase | Family | Inhibition by OMF |

|---|---|---|

| Pol η | Y | Yes emrespublisher.comresearchgate.net |

| Pol ι | Y | Yes emrespublisher.comresearchgate.net |

| Pol κ | Y | Yes emrespublisher.comresearchgate.net |

Impact on Translesion Synthesis (TLS) Pathways

By selectively inhibiting the Y-family DNA polymerases, this compound directly impacts the translesion synthesis (TLS) pathway. emrespublisher.com TLS is a crucial cellular process that allows the DNA replication machinery to bypass DNA lesions, which can be caused by various DNA damaging agents. amegroups.orgnih.govresearchgate.net While this process is essential for preventing the collapse of replication forks, it is also inherently mutagenic and can contribute to the development of cancer and resistance to chemotherapy. amegroups.orgresearchgate.net The inhibition of key TLS polymerases like Pol η, Pol ι, and Pol κ by OMF suggests its potential to interfere with this DNA damage tolerance mechanism. emrespublisher.comfrontiersin.org This interference could potentially increase the efficacy of DNA-damaging anticancer drugs. researchgate.net

Effects on Cancer Stem Cell Phenotypes (e.g., Mammosphere Formation)

This compound has demonstrated significant effects on cancer stem cell (CSC) phenotypes, particularly in the context of breast cancer. nih.govnih.gov CSCs are a subpopulation of cells within a tumor that are believed to drive tumor initiation, growth, and recurrence. nih.govnih.gov A key characteristic of CSCs is their ability to form three-dimensional spherical colonies known as mammospheres when cultured in suspension. researchgate.netpromocell.com

Studies on MCF-7 human breast cancer cells and the mammospheres derived from them have shown that OMF treatment can induce apoptosis in both cell populations. nih.govnih.gov Furthermore, OMF was found to significantly reduce the expression of stemness markers. nih.govnih.gov A critical finding was that OMF treatment drastically reduced the ability of MCF-7 cells to form mammospheres, indicating an inhibitory effect on the self-renewal capacity of breast CSCs. nih.govnih.gov In soft-agar colony formation assays, OMF also significantly impacted the growth of colonies from mammospheres. nih.govnih.gov These findings highlight OMF as a molecule with the potential to selectively target and suppress breast cancer stem cells. nih.govnih.gov

Table 3: Effects of this compound on Breast Cancer Stem Cell Phenotypes

| Phenotype | Effect of OMF Treatment |

|---|---|

| Mammosphere Growth | Inhibited nih.govnih.gov |

| Apoptosis | Induced in mammospheres nih.govnih.gov |

| Stemness Marker Expression | Reduced nih.govnih.gov |

| Mammosphere Formation | Drastically reduced nih.govnih.gov |

| Colony Formation in Soft-Agar | Significantly affected nih.govnih.gov |

Anti-Migratory and Anti-Invasive Properties (Preclinical Models)

Modulation of Extracellular Signal-Regulated Kinase (ERK) Signaling

In preclinical models, particularly with human mesothelioma cells, this compound has been shown to possess anti-migratory and anti-invasive properties. nih.govnih.gov A key molecular mechanism underlying these effects is the modulation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway. nih.govnih.govmdpi.com

Studies have demonstrated that OMF inhibits the motility of mesothelioma cell lines by modulating ERK signaling activity. nih.govnih.govmdpi.com This modulation of the ERK pathway by OMF leads to the downregulation of αVβ5 integrin and matrix metalloproteinase-2 (MMP-2) at both the mRNA and protein levels. nih.govnih.govmdpi.com These molecules are crucial for cell migration and invasion. The effects of OMF on ERK signaling and its downstream targets were observed in mesothelioma cells but not in normal mesothelial cells, suggesting a degree of cancer cell specificity. nih.govnih.gov

Regulation of Matrix Metalloproteinase (MMP) Expression (e.g., MMP-2)

This compound (OMF) has been shown to modulate the expression of matrix metalloproteinases (MMPs), a family of enzymes crucial for the degradation of the extracellular matrix (ECM). nih.gov The degradation of the ECM is an essential step for cell migration, tissue invasion by tumor cells, and metastasis. nih.gov In particular, the gelatinases MMP-2 and MMP-9 are considered essential for these processes. nih.gov

In studies involving human mesothelioma cells (NCI), OMF treatment resulted in a marked downregulation of MMP-2 expression at both the mRNA and protein levels. nih.govnih.gov This inhibitory effect on MMP-2 production is significant as MMP-2 is often considered a predictive marker for poor prognosis in mesothelioma. nih.gov The reduction in MMP-2 expression by OMF is linked to the modulation of the ERK signaling pathway. nih.gov Furthermore, when combined with the chemotherapy drug cisplatin (B142131), OMF led to a stronger reduction in MMP-2 production in both established (NCI) and primary (Mest) mesothelioma cell lines compared to single treatments. unimib.it

In the context of breast cancer, research on MCF-7 cells demonstrated that OMF inhibits the secretion of a different gelatinase, MMP-9. nih.gov This effect, which was not observed in non-tumoral MCF-10 breast epithelial cells, suggests a degree of selectivity for cancer cells. nih.gov The inhibition of MMP-9 secretion by OMF is considered a key mechanism in its ability to reduce the motility of breast cancer cells. nih.gov

Research Findings on this compound and MMP Expression

| Cell Line | MMP Investigated | Key Finding | Reference |

|---|---|---|---|

| NCI (Human Mesothelioma) | MMP-2 | Marked downregulation of MMP-2 at mRNA and protein levels. | nih.govnih.gov |

| NCI and Mest (Mesothelioma) | MMP-2 | Combined treatment with Cisplatin resulted in stronger inhibition of MMP-2 production. | unimib.it |

| MCF-7 (Breast Cancer) | MMP-9 | Inhibited secretion of MMP-9. | nih.gov |

Impact on Cell Adhesion Molecules (e.g., αVβ5 Integrin)

This compound influences cell motility and invasion by affecting the expression of cell adhesion molecules, particularly integrins. nih.govnih.gov Integrins are critical for tumor angiogenesis, cell motility, and metastasis. nih.gov Research has specifically highlighted the impact of OMF on the αVβ5 integrin, a vitronectin receptor. nih.govnih.govnih.gov

In human mesothelioma cells, OMF treatment induced a significant downregulation of αVβ5 integrin expression. nih.govnih.gov This effect was observed alongside the inhibition of cell motility and the modulation of ERK signaling activity, suggesting an interconnected mechanism. nih.gov Similarly, in breast cancer MCF-7 cells, OMF was shown to downregulate αVβ5 integrin, which contributed to the compound's inhibition of cell motility. nih.gov This effect was not seen in the non-tumoral MCF-10 cell line, indicating potential for selective action against cancer cells. nih.gov A combined treatment of OMF with cisplatin was also found to be effective in down-regulating αv and β5 integrin expression in mesothelioma cells. unimib.it

Research Findings on this compound and Cell Adhesion Molecules

| Cell Line | Molecule Investigated | Key Finding | Reference |

|---|---|---|---|

| NCI (Human Mesothelioma) | αVβ5 Integrin | Induced marked downregulation of αVβ5 integrin expression. | nih.govnih.gov |

| MCF-7 (Breast Cancer) | αVβ5 Integrin | Downregulated αVβ5 integrin expression, contributing to reduced cell motility. | nih.gov |

| NCI and Mest (Mesothelioma) | αv and β5 Integrin | Combination with Cisplatin effectively downregulated integrin expression. | unimib.it |

Disruption of Tubulin Polymerization

The antiproliferative activity of this compound is also attributed to its ability to interfere with the cytoskeleton by disrupting microtubule dynamics. nih.govnih.govresearchgate.net Microtubules, which are polymers of tubulin, are essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. nih.gov

Studies on HeLa (human cervical cancer) cells revealed that treatment with OMF led to modifications in the organization of tubulin fibers. nih.govnih.gov This disruption of the microtubule network is a mechanism by which OMF inhibits the proliferation of these cancer cells. nih.govresearchgate.net In addition to direct disruption, this action contributes to cell cycle arrest and the induction of apoptosis. nih.govnih.gov Similarly, in breast cancer MCF-7 cells, the inhibition of cell motility by OMF was associated with modifications in the distribution of tubulin fibers. nih.gov These findings indicate that OMF's anticancer effects are mediated, in part, by its action as a tubulin-disrupting agent. nih.govresearchgate.net

Research Findings on this compound and Tubulin Polymerization

| Cell Line | Target | Key Finding | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | Tubulin Fibers | Caused modifications and disruption in tubulin fiber organization. | nih.govnih.gov |

| MCF-7 (Breast Cancer) | Tubulin Fibers | Inhibition of cell motility was associated with modified distribution of tubulin fibers. | nih.gov |

Antiviral Activities (Preclinical Models)

Beyond its anticancer properties, this compound has demonstrated potential antiviral activities in preclinical studies against several viruses. nih.govresearchgate.netresearchgate.net

Inhibition of Viral Infectivity

Screening studies of funicone analogues identified this compound as a compound capable of reducing the infectivity of the Hepatitis C Virus (HCV). nih.govresearchgate.net Further investigation confirmed that OMF possesses anti-HCV activity. niph.go.jp In a derivative analysis, while OMF itself was active, other related compounds like deoxyfunicone showed even greater inhibitory effects against HCV, suggesting that the funicone scaffold is a promising basis for developing anti-HCV agents. niph.go.jp The studies showed that sulochrin (B161669) and its analogues, including OMF, can decrease HCV infectivity. niph.go.jpunicam.it

This compound has been evaluated for its antiviral properties against Bovine Herpesvirus 1 (BoHV-1), a significant pathogen in cattle. nih.govnih.gov In preclinical models using infected bovine (MDBK) cells, OMF demonstrated significant antiviral effects at non-toxic concentrations. nih.govnih.gov

Treatment with 5 µM OMF led to a statistically significant decrease in the virus titer and a reduction in the virus-induced cytopathic effect. nih.gov A key molecular mechanism identified was the strong inhibition of the expression of bICP0, which is the major regulatory protein essential for the lytic cycle of BoHV-1. nih.govunicam.it Concurrently, OMF treatment considerably reduced signs of cell death and enhanced the proliferation of the virus-infected cells, offering a protective effect. nih.gov This antiviral action was also associated with a significant up-regulation in the expression of the aryl hydrocarbon receptor (AhR), a transcription factor linked to the host's response to herpesvirus infections. nih.govnih.gov

Research Findings on this compound's Antiviral Activity

| Virus | Cell Line / Model | Key Finding | Reference |

|---|---|---|---|

| Hepatitis C Virus (HCV) | HCVcc system | Possessed anti-HCV activity and reduced viral infectivity. | nih.govniph.go.jp |

| Bovine Herpesvirus 1 (BoHV-1) | MDBK (Bovine) Cells | Decreased virus titer, inhibited bICP0 protein expression, and upregulated AhR expression. | nih.govnih.gov |

Canine Coronavirus (CCoV)

This compound (OMF), a secondary metabolite derived from the fungus Talaromyces pinophilus, has demonstrated notable antiviral properties against Canine Coronavirus (CCoV) in preclinical studies. nih.govresearchgate.net Research conducted on a canine fibrosarcoma (A72) cell line infected with CCoV revealed that a non-toxic concentration of OMF significantly enhanced cell viability and proliferation. nih.govresearchgate.net In CCoV-infected A72 cells, OMF treatment led to a discernible reduction in the cytopathic effects typically caused by the virus, such as apoptotic features like pyknotic nuclei and nuclear fragmentation. nih.govresearchgate.net These preliminary findings highlight the potential of this compound as an agent against CCoV infection. nih.gov

Mechanisms of Viral Replication Interference

The antiviral activity of this compound is attributed to its ability to interfere with key stages of the viral replication cycle. This interference manifests as a reduction in the production of new viral particles and the suppression of essential viral protein synthesis.

Reduction of Viral Titer

Studies have shown that this compound effectively reduces the viral yield of Canine Coronavirus in infected A72 cells. nih.govresearchgate.net The treatment of infected cells with OMF resulted in a statistically significant decrease in the viral titer. nih.gov This reduction was observed via quantitative real-time RT-PCR (RT-qPCR) at 48 and 72 hours post-infection. nih.gov The diminished viral load was also correlated with a noticeable lessening of the viral cytopathic effect on the cell culture. nih.govmdpi.com A similar reduction in viral titer by OMF has been documented in studies involving Bovine Herpesvirus 1 (BoHV-1). mdpi.comsemanticscholar.orgresearchgate.net

Table 1: Effect of this compound on Canine Coronavirus (CCoV) Titer

| Cell Line | Virus | Treatment | Observation Time | Result | Reference |

|---|---|---|---|---|---|

| A72 (Canine Fibrosarcoma) | CCoV | 0.5 µM OMF | 48 hours | Statistically significant decline in virus titer (p < 0.001) | nih.gov |

| A72 (Canine Fibrosarcoma) | CCoV | 0.5 µM OMF | 72 hours | Statistically significant decline in virus titer (p < 0.05) | nih.gov |

Inhibition of Viral Protein Expression (e.g., bICP0, Nucleocapsid Protein)

A key mechanism behind the antiviral action of this compound is the inhibition of essential viral protein expression. In studies with Canine Coronavirus, OMF treatment led to a significant downregulation of the viral nucleocapsid protein (NP). nih.govresearchgate.net The reduction in NP, which is crucial for the packaging of the viral genome, directly contributes to the observed decrease in viral replication. nih.gov

As another example of its mechanism, in the context of Bovine Herpesvirus 1 (BoHV-1), this compound has been shown to strongly inhibit the expression of bICP0. semanticscholar.orgresearchgate.net The bICP0 protein is a major regulatory protein that plays a critical role in the lytic cycle of BoHV-1. semanticscholar.org Its inhibition by OMF is a significant factor in the compound's ability to decrease BoHV-1 replication and virus yield. semanticscholar.orgdntb.gov.ua

Host Factor Modulation (e.g., Aryl Hydrocarbon Receptor (AhR))

This compound appears to exert some of its antiviral effects by modulating host cell factors, notably the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor involved in various cellular processes, including immune responses to viral infections. nih.govfrontiersin.orgnih.gov In the case of Canine Coronavirus infection in A72 cells, the antiviral activity of OMF was accompanied by a marked reduction in the expression of AhR. nih.govresearchgate.net This suggests that OMF's ability to inhibit CCoV may be linked to its downregulation of AhR, a receptor that is activated during CCoV infection. nih.govnih.gov

Interestingly, the modulation of AhR by OMF appears to be context-dependent. In studies with Bovine Herpesvirus 1 (BoHV-1), the antiviral effects of OMF were associated with a significant up-regulation in the expression of AhR in infected bovine cells. mdpi.comsemanticscholar.orgresearchgate.net This suggests that OMF may engage with the AhR signaling pathway differently depending on the specific virus and host cell type, ultimately leading to an antiviral state.

Antimicrobial Activities (Preclinical Models)

Beyond its antiviral properties, this compound, a benzo-γ-pyrone compound, exhibits significant antifungal activities. researchgate.netresearchgate.net It was first characterized for its inhibitory effects against various plant pathogenic fungi. researchgate.netresearchgate.net

Antifungal Efficacy against Phytopathogenic Fungi (e.g., Rhizoctonia solani)

Research has established the potent fungitoxic properties of this compound against several phytopathogenic fungi, with Rhizoctonia solani being a prominent example. researchgate.netresearchgate.netnih.govnih.gov In in vitro assays, this compound completely inhibited the mycelial growth of R. solani isolates on water agar (B569324) at a concentration of 0.1 mg/ml. researchgate.netresearchgate.net This demonstrates a strong antagonistic capability against this major plant pathogen. nih.gov The compound's antifungal activity is not limited to a single species; it has a broad spectrum of action, also inhibiting the growth of other significant soil-borne phytopathogenic fungi. researchgate.netresearchgate.net

Table 2: Antifungal Spectrum of this compound against Phytopathogenic Fungi

| Fungal Species | Activity | Effective Concentration | Reference |

|---|---|---|---|

| Rhizoctonia solani | Complete Inhibition | 0.1 mg/ml | researchgate.netresearchgate.net |

| Fusarium solani | Inhibition | 0.1 mg/ml | researchgate.netresearchgate.netnih.gov |

| Cylindrocladium scoparium | Inhibition | 0.1 mg/ml | researchgate.netresearchgate.netnih.gov |

| Alternaria alternata | Inhibition | 0.1 mg/ml | researchgate.netresearchgate.netnih.gov |

Broader Spectrum Antimicrobial Effects

This compound, a benzo-γ-pyrone metabolite derived from fungi such as Talaromyces pinophilus (previously Penicillium pinophilum), demonstrates significant antimicrobial properties across different domains, including notable antifungal and antiviral activities. researchgate.netresearchgate.netmdpi.comwikipedia.org Its fungitoxic capabilities have been a primary characteristic since its initial studies. researchgate.netnih.gov

Research has shown that this compound exhibits a broad spectrum of antifungal activity. researchgate.net It completely inhibits the growth of the plant pathogenic fungus Rhizoctonia solani and other phytopathogenic fungi at a concentration of 0.1 mg/ml on water agar. researchgate.netresearchgate.net This highlights its potential as a fungitoxic agent.

Beyond its effects on fungi, this compound has demonstrated promising antiviral properties in preclinical studies. researchgate.netmdpi.com The compound has been evaluated for its efficacy against several viruses, including Bovine Herpesvirus 1 (BoHV-1), the Hepatitis C virus (HCV), and Canine Coronavirus (CCoV). researchgate.netnih.govmdpi.comunina.it In studies involving BoHV-1, a non-toxic concentration of this compound significantly reduced the virus titer and cytopathic effects in infected bovine cells. researchgate.netmdpi.com Similarly, it has been found to reduce the infectivity of HCV. nih.govunina.it Its activity against CCoV further expands its known antiviral spectrum. nih.govmdpi.com

Table 1: Summary of Antimicrobial Activity of this compound

| Class of Microorganism | Specific Organism | Observed Effect | Concentration | Reference |

| Fungus | Rhizoctonia solani | Complete growth inhibition | 0.1 mg/ml | researchgate.netresearchgate.net |

| Fungus | Phytopathogenic fungi | Growth inhibition | 0.1 mg/ml | researchgate.netresearchgate.net |

| Virus | Bovine Herpesvirus 1 (BoHV-1) | Reduced virus titer and cytopathic effect | 5 µM | researchgate.netmdpi.com |

| Virus | Hepatitis C Virus (HCV) | Reduced infectivity | Not Specified | nih.govunina.it |

| Virus | Canine Coronavirus (CCoV) | Antiviral activity | Not Specified | nih.govmdpi.com |

Insecticidal Properties (Preclinical Models)

In addition to its antimicrobial effects, this compound has been identified as having insecticidal properties, particularly against agricultural pests. researchgate.netmdpi.com This activity has been characterized in preclinical laboratory settings, suggesting a potential role for the compound in pest management strategies. nih.govnih.gov

Efficacy against Insect Pests (e.g., Acyrthosiphon pisum)

The primary model organism used to evaluate the insecticidal efficacy of this compound is the pea aphid, Acyrthosiphon pisum. mdpi.comnih.govresearchgate.net This insect is a useful model for screening potential insecticides due to its high rate of reproduction. mdpi.com Bioassay-guided fractionation of extracts from the fungus Talaromyces pinophilus identified this compound as one of the main bioactive metabolites responsible for aphid mortality. mdpi.comnih.gov

Studies have demonstrated a direct toxic effect of this compound on the pea aphid. nih.gov In a spray bioassay conducted on broad bean plants (Vicia faba), the compound exhibited clear aphicidal effects. researchgate.net Specifically, treatment with this compound at a concentration of 50 µg/mL resulted in 25% mortality of the Acyrthosiphon pisum population within 72 hours of exposure, a notable increase compared to control groups. nih.gov

Table 2: Insecticidal Efficacy of this compound against Acyrthosiphon pisum

| Target Pest | Assay Type | Concentration | Observation Time | Mortality Rate (%) | Reference |

| Pea Aphid (Acyrthosiphon pisum) | Spray Application | 50 µg/mL | 72 hours | 25% | nih.gov |

Potential Agricultural Applications

The demonstrated biological activities of this compound against both plant pathogenic fungi and insect pests suggest its potential for development in agriculture. researchgate.netnih.gov Its ability to inhibit the growth of fungi like Rhizoctonia solani, a widespread soil-borne pathogen, positions it as a candidate for a natural fungicide. researchgate.netresearchgate.netnih.gov

Furthermore, its proven insecticidal effects against significant pests such as the pea aphid indicate its potential as a biopesticide. nih.govresearchgate.net The use of fungal metabolites like this compound aligns with the growing interest in finding alternatives to synthetic chemical pesticides. The fungus that produces this compound, Talaromyces pinophilus, is itself noted for being a fungal antagonist and a plant-growth promoter with phosphate (B84403) solubilizing capabilities, which could offer broader benefits in an agricultural context. aloki.hu The development of this compound could contribute to integrated pest management systems, leveraging its dual antifungal and insecticidal properties for crop protection.

Structure Activity Relationship Sar Studies of 3 O Methylfunicone and Analogues

Identification of Key Pharmacophores

The fundamental structure of funicone-related compounds, including 3-O-methylfunicone, is built upon two main components that are considered the key pharmacophores: a γ-pyrone ring and a substituted aromatic acid nucleus. mdpi.comnih.govresearchgate.net These compounds feature a γ-pyrone ring connected through a ketone group to an α-resorcylic acid nucleus, where the carboxylic group is typically esterified with methanol (B129727). mdpi.commdpi.comresearchgate.net

The core pharmacophore can be described as a benzo-γ-pyrone system. researchgate.netnih.gov The biological activity of these molecules is modulated by the specific substitutions on both the γ-pyrone and the aromatic rings. For this compound, the defining features are the methoxy (B1213986) group at the C-3 position of the pyrone ring, the (E)-propenyl group at C-6, and the two methoxy groups on the benzoyl moiety. researchgate.netnih.gov The arrangement and nature of these substituents are critical determinants of the compound's biological profile, which includes antifungal, antiviral, and antiproliferative activities. researchgate.netmdpi.com

Impact of Structural Modifications on Biological Activities

The γ-pyrone ring is a central feature of the funicone scaffold and a primary site for structural variations that significantly alter biological activity. mdpi.comnih.gov The oxygen atoms within the pyrone ring and the exocyclic ketone linker are crucial for interaction with biological targets. Modifications to this ring system, such as the presence or absence of hydroxyl or methoxy groups, can have a profound impact.

For instance, the parent compound, funicone, possesses a hydroxyl group at the C-3 position of the γ-pyrone ring. nih.gov In this compound, this hydroxyl group is methylated. nih.govsemanticscholar.org This seemingly minor change from a hydroxyl to a methoxy group distinguishes this compound from funicone and is a key factor in its specific biological activities, such as its potent fungitoxic effects. nih.govresearchgate.net Another analogue, deoxyfunicone, lacks any substitution at this position, resulting in a different activity profile, including efficacy as an HIV-1-integrase inhibitor. nih.govmdpi.com Further modifications, such as the formation of an epoxide function on the γ-pyrone ring, have been observed in derivatives of both this compound and deoxyfunicone, creating new compounds with potentially distinct biological properties. nih.govsemanticscholar.org

Substituents on the γ-pyrone ring, specifically the methoxy group at C-3 and the propenyl group at C-6 in this compound, play a pivotal role in defining the molecule's bioactivity.

The methoxy group at C-3 is a defining characteristic of this compound. Its presence, as opposed to the hydroxyl group in funicone, influences the molecule's polarity, hydrogen bonding capacity, and metabolic stability, which in turn affects its interactions with cellular targets. nih.gov The methylation of the hydroxyl group has been shown to be important for its antifungal and antiproliferative properties. nih.govmdpi.com

The propenyl tail at C-6 is another critical site for biological activity. nih.gov A comparative study of the funicone-related compounds vermistatin (B192645) and penisimplicissin, which differ in the substituent at this position, highlights its importance. mdpi.com Vermistatin features a propenyl group, similar to this compound, while penisimplicissin has a methyl group. mdpi.comsemanticscholar.org This difference is conjectured to be a primary reason for their varied antiviral activities. mdpi.com This suggests that the length and saturation of the alkyl chain at C-6 are crucial for modulating the biological effects of this class of compounds. The analogue rapicone, for example, also possesses a methyl group instead of a propenyl group, leading to a different spectrum of activity. nih.gov

Role of γ-Pyrone Ring System

Comparative Analysis with Funicone-Related Compounds

The structure-activity relationships of this compound become clearer when compared with other members of the funicone family. The diverse substitutions on the core scaffold across different analogues provide valuable insights into the functional importance of each molecular component.

A significant comparison can be made between funicones and phthalides like vermistatins. These classes of compounds can be seen as parallel series where substitutions on the γ-pyrone ring generate corresponding analogues. semanticscholar.org For example, this compound corresponds to methoxyvermistatin, deoxyfunicone corresponds to vermistatin, and rapicone corresponds to penisimplicissin. semanticscholar.org This parallelism underscores the modular nature of these fungal metabolites, where the γ-pyrone portion and the aromatic portion can be varied somewhat independently.

The table below summarizes the key structural differences among this compound and several related compounds, illustrating the variations that influence their biological activities.

| Compound Name | Substitution at C-3 of γ-Pyrone Ring | Substitution at C-6 of γ-Pyrone Ring | Aromatic Moiety | Key Biological Activities |

| This compound | Methoxy (-OCH₃) | Propenyl | α-Resorcylic acid derivative | Antifungal, Antiproliferative, Antiviral researchgate.netmdpi.com |

| Funicone | Hydroxyl (-OH) | Propenyl | α-Resorcylic acid derivative | Antibiotic nih.gov |

| Deoxyfunicone | Hydrogen (-H) | Propenyl | α-Resorcylic acid derivative | HIV-1-integrase inhibitor mdpi.com |

| Rapicone | Methoxy (-OCH₃) | Methyl | α-Resorcylic acid derivative | Antifungal nih.gov |

| Vermistatin | Hydrogen (-H) | Propenyl | Phthalide | Antiviral, Anticholesterol mdpi.comunina.it |

| Penisimplicissin | Hydrogen (-H) | Methyl | Phthalide | Antiviral mdpi.commdpi.com |

This comparative analysis reveals that even subtle changes, such as the difference between a propenyl and a methyl group or a hydroxyl and a methoxy group, can lead to significant shifts in biological function. The core structure of the γ-pyrone linked to an aromatic system is a versatile scaffold that fungi have adapted to produce a wide array of bioactive compounds. mdpi.com

Synthetic Strategies and Derivatization of 3 O Methylfunicone

Total Synthesis Approaches

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, provides a reliable method for obtaining 3-O-methylfunicone and its analogues. libretexts.orgscripps.edumsu.edu

The total synthesis of this compound typically involves multi-step reaction sequences. libretexts.orgsavemyexams.comresearchgate.net A common strategy begins with a retrosynthetic analysis that breaks down the target molecule into simpler, more readily synthesized fragments. For this compound, this often involves disconnecting the molecule at the ketone bridge, leading to two key building blocks: a substituted γ-pyrone and an aryl component.

One prominent route starts from kojic acid, a readily available fungal metabolite. google.com Kojic acid can be converted into a 5-substituted-4-pyrone intermediate. google.com This intermediate can then be coupled with a suitably functionalized aromatic ring to construct the biaryl ketone core of this compound. researchgate.net

A notable synthesis achieved a 67% yield for the final coupling step to produce this compound. Another approach involves the oxidation of a precursor to introduce the hydroxyl group at the 3-position, followed by O-methylation to yield this compound. google.com

A critical reaction in many total syntheses of this compound is the carbonylative Stille cross-coupling reaction . libretexts.org This powerful carbon-carbon bond-forming reaction joins an organotin compound with an organohalide in the presence of a palladium catalyst and carbon monoxide. libretexts.org This reaction is particularly effective for constructing the biaryl ketone moiety of the funicone skeleton. researchgate.net

The general mechanism for the Stille reaction involves: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide.

Transmetalation: The organotin reagent transfers its organic group to the palladium complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.

In the carbonylative variant, carbon monoxide inserts into the palladium-carbon bond prior to reductive elimination, resulting in the formation of a ketone. libretexts.org The efficiency of this reaction can be significantly influenced by the choice of palladium catalyst, ligands, and reaction conditions. For instance, the use of a Pd(OAc)2/X-Phos catalyst system has been shown to provide higher yields compared to other systems.

Other key reactions utilized in the synthesis of this compound and its precursors include:

Regioselective Iodination: A TMPZnCl·LiCl mediated halogenation has been employed for the regioselective iodination of maltol (B134687) derivatives, a key step in preparing one of the coupling partners for the Stille reaction. researchgate.net

Triflation: The conversion of a hydroxyl group to a triflate is used to create a reactive site for subsequent coupling reactions. google.com

Stannylation: The introduction of a trialkyltin group, often using hexamethylditin, prepares the organotin reagent required for the Stille coupling. google.com

Chlorination: The use of thionyl chloride to chlorinate kojic acid is an early step in some synthetic routes. google.com

Oxidation: Reagents like a complex of hypofluorous acid with acetonitrile (B52724) are used to introduce the hydroxyl group at the 3-position. google.com

O-methylation: Dimethyl sulfate (B86663) is a common reagent for the final methylation of the hydroxyl group to form this compound. google.com

Multi-Step Synthetic Routes

Semisynthetic Modifications

Semisynthesis, which involves the chemical modification of a naturally occurring compound, offers another avenue to access derivatives of this compound. nih.govfrontiersin.orgscielo.br This approach is particularly useful for creating novel analogues with potentially enhanced or altered biological activities. For example, small amounts of this compound have been prepared by treating funicone, a related natural product, with diazomethane. semanticscholar.org While not a primary production method, this demonstrates the principle of semisynthetic modification.

Preparation of Structural Analogues

The synthesis of structural analogues of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological effects. The synthetic strategies described above are readily adaptable for this purpose. google.com

By varying the structure of the two main fragments—the γ-pyrone and the aromatic ring—a wide range of analogues can be prepared. For instance, different substituents can be introduced onto the aromatic ring of the aryl halide coupling partner. Similarly, modifications can be made to the γ-pyrone moiety. google.com

Examples of synthesized analogues include:

Rapicone: An analogue where the propenyl group of this compound is replaced by a methyl group. semanticscholar.org

Deoxyfunicone: An isomer of funicone that lacks the hydroxyl group at the 3-position. nih.govsemanticscholar.org

Derivatives with an epoxide function on the γ-pyrone ring have also been reported. semanticscholar.orgresearchgate.net

The ability to synthesize these analogues allows for a systematic exploration of the chemical space around the this compound scaffold, which can lead to the discovery of compounds with improved properties.

Stereochemical Control in Synthesis

Stereochemical control is a critical aspect of organic synthesis, particularly when dealing with biologically active molecules, as different stereoisomers can have vastly different biological activities. fiveable.meunipv.itnih.gov In the context of this compound, the double bond in the propenyl side chain can exist as either the (E) or (Z) isomer. The naturally occurring and synthetically targeted isomer is typically the (E)-isomer. researchgate.net

Achieving stereochemical control during synthesis requires the use of stereoselective reactions. fiveable.me For the propenyl side chain, the geometry of the starting materials and the reaction conditions for its introduction would be key factors. While the cited literature on the total synthesis of this compound focuses primarily on the construction of the core skeleton, the principles of stereoselective synthesis would be applied to ensure the desired (E)-configuration of the double bond. google.com This can be achieved through various methods, such as using stereodefined precursors or employing reactions known to proceed with high stereoselectivity. nih.gov

Analytical Methodologies for Characterization and Quantification of 3 O Methylfunicone

Spectroscopic Techniques

Spectroscopic analysis is fundamental to the identification and characterization of 3-O-methylfunicone. Various techniques provide complementary information that, when combined, allows for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments are employed to determine its detailed structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to its various protons. nih.govresearchgate.net Key resonances include those for the methoxyl groups, which appear as sharp singlets, and the protons of the propenyl group, which exhibit distinct splitting patterns due to coupling. researchgate.net Aromatic protons and the methine proton on the γ-pyrone ring also show specific chemical shifts and coupling constants. nih.govresearchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. nih.govresearchgate.net It shows distinct signals for the carbonyl carbons, the carbons of the aromatic ring and the γ-pyrone ring, the methoxyl carbons, and the carbons of the propenyl side chain. nih.govresearchgate.net

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons. The HMBC experiment is particularly useful for identifying long-range couplings, which helps in piecing together the different structural fragments of the molecule. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ nih.gov

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

|---|---|---|

| 2 | 172.4 | |

| 3 | 166.4 | |

| 4 | 191.8 | |

| 5 | 126.1 | |

| 6 | 159.1 | 8.49 (1H, d, J = 0.4) |

| 7 | 129.7 | 6.54 (1H, ddd, J = 16.0, 1.2, 0.4) |

| 8 | 144.1 | 6.61 (1H, dq, J = 16.0, 6.4) |

| 9 | 18.9 | 1.97 (3H, dd, J = 6.4, 1.2) |

| 1' | 126.3 | |

| 2' | 118.4 | |

| 3' | 160.7 | 7.09 (1H, d, J = 2.4) |

| 4' | 102.9 | |

| 5' | 157.3 | 6.64 (1H, d, J = 2.4) |

| 6' | 105.2 | |

| 2'-COOCH₃ | 166.4 | |

| 3'-OCH₃ | 55.5 | 3.73 (3H, s) |

| 5'-OCH₃ | 56.0 | 3.81 (3H, s) |

| 3-OCH₃ | 60.5 | 3.86 (3H, s) |

| 2'-COOCH₃ | 52.3 | 3.78 (3H, s) |

| γ-pyrone C=O | 154.6 | |

| Propenyl C=C | 134.9 |

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound, as well as for its quantification in complex mixtures.